The compound known as (3S,7S,8S,9S,10R,11R,13S,14S)-3,7,11-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one is a complex organic molecule with significant biological relevance. This compound is classified under the category of ecdysteroids, which are steroid hormones found in insects and some plants. They play a crucial role in molting and reproduction in insects and have garnered interest for their potential therapeutic applications in humans.
Ecdysteroids like this compound can be sourced from various plants and are often extracted for research purposes. The compound's CAS number is 4725-24-0, indicating its unique identification in chemical databases.
This compound falls under the classification of steroidal compounds, specifically within the ecdysteroid group. Ecdysteroids are characterized by their steroid structure and hydroxyl functional groups that contribute to their biological activity.
The synthesis of (3S,7S,8S,9S,10R,11R,13S,14S)-3,7,11-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one can be achieved through several synthetic pathways. One common method involves the extraction from natural sources followed by chemical modification to enhance yield and purity.
Technical Details:
The molecular structure of the compound features multiple chiral centers and a complex ring system typical of steroidal compounds. It contains three hydroxyl groups at positions 3, 7, and 11 and two methyl groups at positions 10 and 13.
C[C@]12CC[C@@H](CC1=C[C@H]([C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CCC4=O)C)OC(=O)OC)OC(=O)OC)OC(=O)OC
The compound can undergo various chemical reactions typical of steroids:
Technical Details:
The mechanism of action for (3S,7S,8S,9S,10R,11R,13S,14S)-3,7,11-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one primarily involves its interaction with steroid hormone receptors.
Research indicates that ecdysteroids can mimic anabolic steroids in vertebrates without the associated side effects of androgenic steroids.
The applications of (3S,7S,8S,9S,10R,11R,13S,14S)-3,7,11-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one include:
This compound exemplifies the intersection of natural product chemistry and pharmacology with significant implications for health sciences and biotechnology.
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5